2,2,4-Trichloro-1,1,1-trifluorobutane
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Overview
Description
2,2,4-Trichloro-1,1,1-trifluorobutane is an organic compound with the molecular formula C4H4Cl3F3 It is a halogenated hydrocarbon, characterized by the presence of both chlorine and fluorine atoms attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,4-Trichloro-1,1,1-trifluorobutane can be synthesized through the reaction of 1,1,1-trichlorotrifluoroethane with ethylene . The reaction typically requires specific conditions, including controlled temperature and pressure, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trichloro-1,1,1-trifluorobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, potentially involving the cleavage of the carbon-halogen bonds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and oxidizing agents such as potassium permanganate for oxidation. Substitution reactions may involve nucleophiles like hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of halogenated butanes, while reduction and oxidation reactions can produce less halogenated or more oxidized derivatives, respectively.
Scientific Research Applications
2,2,4-Trichloro-1,1,1-trifluorobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other halogenated compounds.
Biology: The compound can be used in studies involving halogenated hydrocarbons and their biological effects.
Medicine: Research into the potential medicinal properties of halogenated compounds may involve this compound.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 2,2,4-Trichloro-1,1,1-trifluorobutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloro-2,2,2-trifluoroethane: Another halogenated hydrocarbon with similar properties but different molecular structure.
1,2,4-Trichloro-1,1,2-trifluorobutane: A structural isomer with different reactivity and applications.
Uniqueness
2,2,4-Trichloro-1,1,1-trifluorobutane is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in certain synthetic and industrial applications where other compounds may not be as effective.
Properties
IUPAC Name |
2,2,4-trichloro-1,1,1-trifluorobutane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl3F3/c5-2-1-3(6,7)4(8,9)10/h1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBOQTAXLMLIPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(C(F)(F)F)(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl3F3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382178 |
Source
|
Record name | 2,2,4-trichloro-1,1,1-trifluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175401-04-4 |
Source
|
Record name | 2,2,4-trichloro-1,1,1-trifluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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